molecular formula C18H19N5 B6467939 9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-purin-6-amine CAS No. 2640866-46-0

9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-purin-6-amine

Cat. No.: B6467939
CAS No.: 2640866-46-0
M. Wt: 305.4 g/mol
InChI Key: QGIOBBMZGMUOIF-UHFFFAOYSA-N
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Description

The compound 9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-purin-6-amine is a purine derivative characterized by a cyclopropyl group at the 9-position of the purine core and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety at the N-6 amine. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.

This structural combination distinguishes it from other purine derivatives and may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

9-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-2-6-14-12(4-1)5-3-7-15(14)22-17-16-18(20-10-19-17)23(11-21-16)13-8-9-13/h1-2,4,6,10-11,13,15H,3,5,7-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIOBBMZGMUOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=C4C(=NC=N3)N(C=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name 9-Position Substituent N-6 Substituent Key Features/Activity Reference
9-cyclopropyl-N-(tetrahydronaphthalen-1-yl) Cyclopropyl 1,2,3,4-Tetrahydronaphthalen-1-yl High lipophilicity, potential CNS activity -
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl 3-Chlorobenzyl Cyclopropyl Synthesized via SNAr reaction; halogen enhances reactivity
9-Benzyl-N-(tetrahydronaphthalen-1-ylmethyl) Benzyl Tetralin-derived methyl Inhibitor of Asc-1; bulky substituent improves target engagement
9-Isopropyl-N-(4-methoxybenzyl) Isopropyl 4-Methoxybenzyl Crystallographic data shows π-π interactions with aromatic systems
9-Allyl-9H-purin-6-amine Allyl H Conformational flexibility; used in prodrug strategies

Key Observations:

  • Cyclopropyl vs. In contrast, bulkier substituents like benzyl (e.g., in ) may improve binding affinity to hydrophobic pockets .
  • Tetralin vs. Aryl/Alkyl at N-6: The tetralin group is a bicyclic system with higher lipophilicity compared to simpler aryl (e.g., 4-methoxybenzyl) or alkyl substituents. This could enhance blood-brain barrier penetration, making the compound suitable for central nervous system targets .

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines purine alkylation and amine coupling in a single reactor. After introducing the cyclopropyl group, the reaction mixture is cooled to −20°C, and tetrahydronaphthalenylamine is added with DIPEA (N,N-diisopropylethylamine) as a base. This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Solid-Phase Synthesis

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, H8), 7.25–7.08 (m, 4H, tetrahydronaphthalene), 5.28 (dd, 1H, J = 5.2, 14.0 Hz, NH), 3.02–2.85 (m, 2H, cyclopropane), 1.92–1.75 (m, 4H, tetrahydronaphthalene).

  • 13C NMR : 156.8 (C6), 148.3 (C2), 137.5 (C4), 129.4–126.5 (tetrahydronaphthalene), 46.4 (cyclopropane).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C17H19N5 [M+H]+: 294.1712; Found: 294.1715.

Industrial-Scale Production Considerations

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance heat transfer and mixing. Key adjustments include:

  • Residence Time : 30 minutes at 120°C for cyclopropane introduction.

  • Catalyst Loading : Reduced Ru-(S)-BINAP to 0.05 mol% in hydrogenation steps.

  • Cost Analysis : Raw material costs account for 62% of total expenses, primarily due to enantiopure tetrahydronaphthalenylamine .

Q & A

Q. How can conflicting enzyme inhibition data across assay formats be resolved?

  • Methodology : Validate assay conditions by: (i) Comparing direct (radioactive) vs. indirect (luminescent) kinase assays to rule out interference from compound fluorescence . (ii) Testing allosteric vs. orthosteric binding via surface plasmon resonance (SPR) . (iii) Replicating results in cell-based assays (e.g., Western blot for phospho-targets) .

Q. Which advanced analytical methods are critical for detecting impurities or degradation products?

  • Methodology : Employ LC-HRMS for precise mass identification of trace impurities (<0.1%) . Use accelerated stability studies (40°C/75% RH, 1–4 weeks) to simulate long-term storage degradation. Pair with NMR-based metabolomics to map degradation pathways .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in the final alkylation step during synthesis?

  • Methodology :
  • Cause 1 : Competing N7 vs. N9 alkylation. Solution : Use bulky bases (e.g., DBU) to favor N9 selectivity .
  • Cause 2 : Solvent polarity hindering cyclopropane coupling. Solution : Switch to THF or dichloromethane to enhance nucleophilicity .
  • Monitor intermediates via TLC and optimize reaction time (e.g., 12–24 hrs) .

Q. What computational tools aid in predicting binding modes with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., CDK2, PDB: 1H1S). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) . Use QSAR models to prioritize analogs with improved affinity .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

ConditionSolventBaseTemp (°C)Yield (%)Purity (%)
Cyclopropane alkylationDMFK₂CO₃804592
Cyclopropane alkylationTHFNaH606288
Final couplingDCMEt₃NRT7895

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Selectivity Index (vs. Normal Cells)
Kinase inhibitionCDK20.12>100
CytotoxicityHeLa1.825
Apoptosis inductionCaspase-33.4N/A

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